molecular formula C11H11BrN2O2 B1431943 Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate CAS No. 1423037-23-3

Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B1431943
CAS No.: 1423037-23-3
M. Wt: 283.12 g/mol
InChI Key: BVADHESRDLHLAT-UHFFFAOYSA-N
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Description

Constitutional, Configurational, and Conformational Isomerism

The constitutional framework of methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate encompasses several distinct structural features that define its chemical identity and potential isomeric relationships. The benzimidazole core consists of a benzene ring fused to an imidazole ring, creating a bicyclic heterocyclic system with two nitrogen atoms positioned at the 1 and 3 positions of the five-membered ring. The bromine substitution at the 7-position introduces significant electronegativity differences and steric considerations that influence both electronic distribution and molecular packing behaviors.

Constitutional isomerism possibilities for this compound are extensive due to the multiple functional groups present. The ethyl substituent attached to the nitrogen atom can theoretically undergo positional isomerism, potentially attaching to either N1 or N3 of the imidazole ring, though the N1 position is thermodynamically favored due to electronic stabilization effects. The carboxylate ester group at position 5 can also exhibit positional isomerism, with alternative placements at positions 4, 5, 6, or 7 of the benzene ring creating distinct constitutional isomers with significantly different chemical properties.

Conformational analysis reveals that the ethyl group attached to N1 can adopt multiple rotational conformers around the carbon-nitrogen bond. The preferred conformation is influenced by steric interactions with the adjacent ring system and electronic effects from the aromatic π-system. Computational studies on related benzimidazole derivatives suggest that the ethyl group preferentially adopts a conformation that minimizes steric clash with the hydrogen atoms at positions 2 and 4 of the benzimidazole ring.

The methyl ester functionality introduces additional conformational flexibility through rotation around the carbon-oxygen bond connecting the carbonyl carbon to the methoxy group. This rotation creates two primary conformers: one where the methyl group is oriented away from the benzimidazole ring system (anti-conformation) and another where it is oriented toward the ring (syn-conformation). The anti-conformation is typically more stable due to reduced steric hindrance and favorable electrostatic interactions.

Properties

IUPAC Name

methyl 7-bromo-1-ethylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-14-6-13-9-5-7(11(15)16-2)4-8(12)10(9)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVADHESRDLHLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=CC(=C2)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzimidazole Core

The benzimidazole nucleus is typically synthesized via condensation of o-phenylenediamine derivatives with appropriate carboxylic acid derivatives or their equivalents. For this compound, the precursor is often 4-bromo-o-phenylenediamine or a related brominated aromatic diamine to ensure bromine substitution at the 7-position of the benzimidazole ring.

Bromination

Selective bromination is achieved by introducing bromine at the 7-position of the benzimidazole ring. This can be performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid polybromination or substitution at undesired positions.

  • Typical conditions involve using NBS in a polar aprotic solvent like dichloromethane or acetonitrile at ambient to moderate temperatures (25–60°C).
  • Reaction times range from 2 to 6 hours depending on reagent concentration and temperature.

Alkylation at the 1-Position

The ethyl group at the 1-position is introduced via N-alkylation of the benzimidazole nitrogen.

  • Alkylation is commonly performed by reacting the benzimidazole intermediate with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.
  • Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution.
  • Reaction temperatures typically range from room temperature to 80°C, with reaction times of 4–12 hours.

Esterification to Form the Methyl Carboxylate

The methyl ester group at the 5-position is introduced by esterification of the corresponding carboxylic acid or acid chloride intermediate.

  • Esterification can be achieved by treating the carboxylic acid with methanol in the presence of acid catalysts such as sulfuric acid or by using methylating agents like diazomethane.
  • Reaction conditions are mild, often performed at room temperature to reflux temperatures (25–70°C) for several hours to ensure complete conversion.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Benzimidazole formation Condensation of 4-bromo-o-phenylenediamine with formic acid or aldehyde Formation of 7-bromo-1H-benzimidazole core
2 N-Alkylation Ethyl bromide, K2CO3, DMF, 60°C, 6 h Introduction of ethyl group at N-1
3 Esterification Methanol, H2SO4 catalyst, reflux, 4 h Formation of methyl ester at 5-position

Research Findings and Optimization

  • Selectivity: The bromination step requires precise control to avoid substitution at other aromatic positions or overbromination. Using NBS under mild conditions favors monobromination at the 7-position.
  • Yield: Alkylation yields are optimized by using excess alkyl halide and strong bases in polar solvents, facilitating complete conversion to the N-ethyl derivative.
  • Purity: Final purification is typically achieved by recrystallization or chromatographic methods to ensure >95% purity, as reported in commercial sources.

Data Table of Key Physicochemical Parameters Relevant to Preparation

Parameter Value Source/Note
Molecular Formula C11H11BrN2O2 PubChem
Molecular Weight 283.12 g/mol PubChem
Melting Point Not explicitly reported Typical benzimidazole derivatives range 150–220°C
Solubility Moderate in organic solvents (e.g., DMSO, DMF) Inferred from similar compounds
Stability Stable under neutral, mild acidic conditions; sensitive to strong bases and high temperatures Literature on benzodiazole derivatives

Comparative Notes on Related Compounds

  • Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate, a closely related compound differing by the alkyl group at N-1, is synthesized via similar routes involving bromination and esterification.
  • The preparation methods for methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate draw on established protocols for benzimidazole derivatives, adapted to the specific substitution pattern of this molecule.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituted Benzodiazole Derivatives

The following table highlights structural analogs with variations in substituents or ester groups:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate Propyl (1), Bromo (7), Methyl ester (5) C₁₂H₁₃BrN₂O₂ 297.15 Density: 1.49 g/cm³ (predicted); Boiling point: 403°C (predicted)
Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate Ethyl ester (5), Bromo (7) C₁₀H₉BrN₂O₂ 269.10 SMILES: CCOC(=O)C1=CC2=C(C(=C1)Br)N=CN2
Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate Propyl (1), Ethyl ester (5), Bromo (7) C₁₃H₁₅BrN₂O₂ 311.18 Discontinued; CAS: 1820666-72-5
7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester Methyl (2), Bromo (7), Methyl ester (5) C₁₀H₈BrN₂O₂ 281.09 Appearance: White solid; Assay ≥97%

Key Observations :

  • Alkyl Chain Variations : Replacing the ethyl group at position 1 with a propyl group (as in ) increases molecular weight by ~14 g/mol and slightly elevates predicted boiling points.
  • Ester Group Impact : Ethyl esters (e.g., ) reduce molecular weight compared to methyl esters but may alter solubility and reactivity due to increased hydrophobicity.
  • Discontinuation Trends : Some analogs, such as , are discontinued, suggesting challenges in synthesis or stability.

Heterocyclic Core Modifications

Compounds with alternative heterocyclic cores exhibit distinct physicochemical and reactivity profiles:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties Reference
7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid Benzoxazole C₉H₆BrNO₃ 256.05 Acidic proton (carboxylic acid); Higher polarity
Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate Benzofuran C₁₂H₁₁BrO₃ 283.12 Density: 1.465 g/cm³ (predicted); Same molar mass as target compound

Key Observations :

  • Benzoxazole vs.
  • Benzofuran Derivatives : The benzofuran analog shares the same molecular weight as the target compound but features a fused furan ring, which may enhance aromaticity and stability.

Biological Activity

Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an ethyl group attached to a benzodiazole core. Its molecular formula is C12H13BrN2O2C_{12}H_{13}BrN_2O_2 with a molecular weight of approximately 295.15 g/mol. The compound's unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL
Clostridium sporogenes18 µg/mL

The compound's effectiveness against Clostridium sporogenes is particularly noteworthy, as it shows lower MIC values compared to established antibiotics like metronidazole ( ).

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 (µM)Effectiveness Compared to Control (%)Reference
Caco-23039.8%
A5492531.9%

In these studies, the compound demonstrated significant cytotoxicity at non-toxic concentrations, suggesting its potential as a therapeutic agent in cancer treatment ( ).

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular processes. For instance, similar benzodiazole derivatives have been shown to inhibit DNA synthesis in microbial pathogens by generating reactive intermediates that damage DNA ( ).

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Screening : In one study, derivatives of benzodiazoles were screened for their antimicrobial efficacy against multi-drug resistant strains, revealing that Methyl 7-bromo-1-ethyl-1,3-benzodiazole exhibited superior activity compared to other compounds ( ).
  • Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, indicating that it significantly reduced cell viability in a dose-dependent manner ( ).

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve bromine reactivity .
  • Temperature : Low temperatures (0–5°C) minimize side reactions during bromination .
  • Catalyst : Lewis acids (e.g., FeCl₃) enhance regioselectivity in cyclocondensation .

What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Q. Basic

  • ¹H/¹³C NMR : Identify substituents (e.g., ethyl group at δ ~1.3 ppm for CH₃, quartet for CH₂; ester carbonyl at ~165–170 ppm) .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 297.15 (C₁₁H₁₀BrN₂O₂) .

Advanced Tip : Compare experimental NMR shifts with computational predictions (e.g., using SMILES: CCOC(=O)C1=CC2=C(C(=C1)Br)N=CN2) .

How does the substitution pattern (ethyl at position 1, bromine at 7) influence reactivity in cross-coupling reactions compared to other halogenated benzodiazoles?

Q. Advanced

  • Steric Effects : The ethyl group increases steric hindrance, reducing reactivity in bulky catalyst systems compared to methyl analogs .
  • Electronic Effects : Bromine’s electronegativity enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) compared to chloro/fluoro analogs .
  • Halogen Bonding : Bromine participates in non-covalent interactions, stabilizing transition states in SNAr reactions .

Methodological Insight : Use kinetic studies to compare reaction rates with analogs (e.g., 7-chloro derivatives) under identical conditions .

How can researchers resolve contradictions in catalytic efficiency data reported for this compound?

Q. Advanced

  • Control Experiments : Reproduce reactions with standardized conditions (catalyst loading, solvent purity).
  • Design of Experiments (DoE) : Systematically vary factors (temperature, solvent, base) to identify critical variables .
  • Analytical Validation : Use HPLC to quantify byproducts and GC-MS to track intermediates .

Case Study : Optimize Buchwald-Hartwig amination by adjusting Pd catalyst (XPhos vs. SPhos) and base (Cs₂CO₃ vs. K₃PO₄) .

What computational strategies are suitable for modeling its interactions with biological targets?

Q. Advanced

  • Molecular Docking : Use the InChIKey ZLESNNUDCIVTRG-UHFFFAOYSA-N to predict binding modes with enzymes (e.g., kinases) .
  • MD Simulations : Assess stability of halogen-bonded complexes over 100-ns trajectories .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

How should SAR studies evaluate substituent effects on bioactivity?

Q. Advanced

  • Analog Synthesis : Prepare derivatives with varied alkyl chains (methyl, propyl) and halogens (Cl, I) .
  • Bioassay Design : Test analogs in cell-based assays (e.g., antiproliferative activity in cancer lines) .
  • Data Analysis : Use multivariate regression to correlate logP, steric bulk, and activity .

Example : Ethyl analogs show 2-fold higher potency than methyl derivatives due to improved membrane permeability .

What purification techniques are effective for isolating this compound from regioisomeric byproducts?

Q. Basic

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation .
  • Recrystallization : Optimize solvent (ethanol/water) to exploit solubility differences .
  • HPLC : Employ C18 columns with acetonitrile/water gradients for analytical purity checks .

How can hydrolysis kinetics of the methyl ester group be studied quantitatively?

Q. Advanced

  • Analytical Methods : LC-MS to monitor ester degradation products (e.g., carboxylic acid) .
  • Kinetic Modeling : Fit data to first-order rate laws; calculate half-life under physiological pH .
  • Stabilization : Add antioxidants (e.g., BHT) or store at –20°C in anhydrous DMSO .

What mechanistic insights explain its utility in multicomponent reactions?

Q. Advanced

  • Directing Effects : The bromine atom directs electrophilic substitution to the 4-position .
  • Ester Reactivity : Participates in nucleophilic acyl substitutions with amines or hydrazines .
  • Case Study : Ugi reactions yield polycyclic scaffolds via imine intermediates .

How can researchers optimize its stability during long-term storage?

Q. Basic

  • Storage Conditions : –20°C in amber vials under argon .
  • Stability Tests : Monitor via periodic NMR/HPLC over 6 months .
  • Formulation : Lyophilize with cyclodextrins to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate

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